1-(6-Chloro-4-phenylquinazolin-2-yl)-2,3-dihydroquinazolin-4-one
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Overview
Description
Quinazoline and quinazolinone derivatives are nitrogen-containing heterocycles that have received significant attention due to their wide range of biopharmaceutical activities . They are considered noteworthy chemicals for the synthesis of diverse molecules with physiological significance and pharmacological utility .
Synthesis Analysis
The synthesis of quinazoline and quinazolinone derivatives often involves cyclization reactions . For example, 1-substituted-4-benzyl-4H-1,2,4 triazolo[4,3-a]quinazolin-5-ones were synthesized by the cyclization of 2-hydrazino-3-benzyl-3H-quinazolin-4-one .Molecular Structure Analysis
The molecular structure of these compounds typically includes a quinazoline or quinazolinone core, which can be substituted at various positions to yield different derivatives .Chemical Reactions Analysis
Quinazoline and quinazolinone derivatives can undergo a variety of chemical reactions, depending on their substitution patterns . These reactions can be used to further modify the compounds or to incorporate them into larger structures .Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds can also vary widely, depending on their specific structures . For example, the compound 3-[(6-chloro-4-phenylquinazolin-2-yl)amino]propan-1-ol has a molecular weight of 313.79 .Mechanism of Action
The mechanism of action of these compounds can vary widely, depending on their specific structures and the biological targets they interact with . They have been found to exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, anticonvulsant, anticancer, antibacterial, antifungal, anti-HIV, and anti-analgesic effects .
Safety and Hazards
Future Directions
Quinazoline and quinazolinone derivatives continue to be a focus of research due to their wide range of biological activities and their potential as therapeutic agents . Future research will likely continue to explore new synthesis methods, new derivatives, and new applications for these compounds .
Properties
IUPAC Name |
1-(6-chloro-4-phenylquinazolin-2-yl)-2,3-dihydroquinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClN4O/c23-15-10-11-18-17(12-15)20(14-6-2-1-3-7-14)26-22(25-18)27-13-24-21(28)16-8-4-5-9-19(16)27/h1-12H,13H2,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIBXIYPEWLZWDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1NC(=O)C2=CC=CC=C2N1C3=NC4=C(C=C(C=C4)Cl)C(=N3)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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